4-[2,5-Dioxo-3-(phenylamino)azolidinyl]benzoic acid
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Overview
Description
4-[2,5-Dioxo-3-(phenylamino)azolidinyl]benzoic acid is a complex organic compound known for its unique structure and diverse applications. This compound features a benzoic acid moiety linked to a 2,5-dioxo-3-(phenylamino)azolidinyl group, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-Dioxo-3-(phenylamino)azolidinyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride, followed by cyclization to form the azolidinyl ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as anhydrous sodium acetate . The process may also involve the use of secondary amines to introduce the phenylamino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2,5-Dioxo-3-(phenylamino)azolidinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azolidinyl ring or the benzoic acid moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenylamino moiety .
Scientific Research Applications
4-[2,5-Dioxo-3-(phenylamino)azolidinyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2,5-Dioxo-3-(phenylamino)azolidinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: This compound has a similar structure but features a thiazolidinyl ring instead of an azolidinyl ring.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: This compound has a pyrrol ring instead of an azolidinyl ring.
Uniqueness
4-[2,5-Dioxo-3-(phenylamino)azolidinyl]benzoic acid is unique due to its specific azolidinyl ring structure and the presence of a phenylamino group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
4-(3-anilino-2,5-dioxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C17H14N2O4/c20-15-10-14(18-12-4-2-1-3-5-12)16(21)19(15)13-8-6-11(7-9-13)17(22)23/h1-9,14,18H,10H2,(H,22,23) |
InChI Key |
LLBYTLGUYITGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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